Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
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Overview
Description
Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate: is a chemical compound that belongs to the class of organic lithium salts It features a triazolopyrazine core structure, which is a fused ring system containing nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
This compound interacts with its targets by binding to the kinase domains of c-Met and VEGFR-2 . This binding inhibits the kinase activity, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by this compound affects several biochemical pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell growth, survival, and angiogenesis . The inhibition of these pathways leads to a decrease in cell proliferation and an increase in apoptosis .
Pharmacokinetics
It is known that the compound is a powder at room temperature , suggesting that it could be administered orally
Result of Action
The result of the action of this compound is a decrease in cell proliferation and an increase in apoptosis . Specifically, it has been shown to exhibit excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . Moreover, it has been found to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner, and induce the late apoptosis of A549 cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is stored at room temperature Additionally, its efficacy could be influenced by the presence of other compounds or drugs in the system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate typically involves the following steps:
Formation of the Triazolopyrazine Core: : The core structure can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone or β-diketone.
Carboxylation: : The carboxylate group is introduced by reacting the triazolopyrazine core with a lithium salt, such as lithium hydroxide or lithium carbonate, under appropriate conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Methylating agents like methyl iodide and dimethyl sulfate are used for methylation, while various nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound may serve as a ligand or inhibitor in biological studies, interacting with specific proteins or enzymes.
Industry: : Use in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate: can be compared with other similar compounds, such as:
Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate: : Similar core structure but without the methyl group.
Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate: : Similar structure but with a pyridine ring instead of a pyrazine ring.
The uniqueness of This compound
Properties
IUPAC Name |
lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2.Li/c1-4-3-11-5(2-8-4)9-10-6(11)7(12)13;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZHWRLSIMKVAG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CN2C(=NN=C2C(=O)[O-])C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5LiN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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